2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 887457-87-6
VCID: VC7631976
InChI: InChI=1S/C19H13ClFN5O2/c20-12-4-3-5-13(8-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,24,27)
SMILES: C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)F
Molecular Formula: C19H13ClFN5O2
Molecular Weight: 397.79

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide

CAS No.: 887457-87-6

Cat. No.: VC7631976

Molecular Formula: C19H13ClFN5O2

Molecular Weight: 397.79

* For research use only. Not for human or veterinary use.

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide - 887457-87-6

Specification

CAS No. 887457-87-6
Molecular Formula C19H13ClFN5O2
Molecular Weight 397.79
IUPAC Name 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide
Standard InChI InChI=1S/C19H13ClFN5O2/c20-12-4-3-5-13(8-12)26-18-14(9-23-26)19(28)25(11-22-18)10-17(27)24-16-7-2-1-6-15(16)21/h1-9,11H,10H2,(H,24,27)
Standard InChI Key OIBVVYIEWCLSDP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s systematic IUPAC name, 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-fluorophenyl)acetamide, reflects its intricate structure (Fig. 1):

  • Core: Pyrazolo[3,4-d]pyrimidine, a bicyclic system combining pyrazole and pyrimidine rings.

  • Substituents:

    • 3-Chlorophenyl at N1 of the pyrazole ring.

    • 4-Oxo group at position 4 of the pyrimidine ring.

    • Acetamide side chain at position 5, linked to a 2-fluorophenyl group .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₁₉H₁₃ClFN₅O₂
Molecular weight397.8 g/mol
XLogP3-AA3.2
Hydrogen bond donors2
Hydrogen bond acceptors6

Structural Analogues and Classification

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which shares structural homology with purines, enabling interactions with ATP-binding pockets of kinases . The 3-chlorophenyl and 2-fluorophenyl groups enhance hydrophobic interactions and selectivity, while the 4-oxo moiety influences hydrogen bonding with target proteins .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions starting from pyrazole precursors. A representative route includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization of 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxamide with diethyl oxalate under acidic conditions.

  • Acetylation at position 5 using chloroacetyl chloride.

  • Coupling with 2-fluoroaniline via nucleophilic acyl substitution to install the acetamide group .

Critical parameters include:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: p-Toluenesulfonic acid (pTSA) for acid-mediated reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Reactivity and Stability

The compound exhibits moderate stability in aqueous media (pH 6–8) but degrades under strong acidic/basic conditions. The 4-oxo group participates in tautomerism, while the chlorophenyl and fluorophenyl rings undergo electrophilic substitution reactions .

Pharmacological Profile

Kinase Inhibition

The compound inhibits CDK2 (IC₅₀ = 0.21–0.51 μM) and Src kinase (Ki = 0.21–0.51 μM), disrupting cell cycle progression in cancer cells . Structural studies reveal that the pyrazolo[3,4-d]pyrimidine core mimics ATP’s adenine ring, competing for the kinase ATP-binding site .

ROS-Mediated Apoptosis

At 10 μM, it increases intracellular ROS by 2.5-fold in glioblastoma cells, depleting glutathione (GSH) and activating caspase-3 . This mechanism is synergistic with standard chemotherapeutics like temozolomide .

Table 2: Anticancer Activity in Cell Lines

Cell LineIC₅₀ (μM)MechanismSource
HL-60 (Leukemia)1.2CDK2 inhibition
SaOS-2 (Osteosarcoma)1.8ROS generation
A549 (Lung cancer)2.4Src kinase inhibition
U87MG (Glioblastoma)3.1Caspase-3 activation

Structure-Activity Relationship (SAR)

Impact of Substituents

  • N1 Substituent: The 3-chlorophenyl group enhances kinase affinity compared to benzyl analogues (IC₅₀ reduced by 40%) .

  • C4 Group: 4-Oxo configuration improves hydrogen bonding with kinase Asp86 (ΔG = −8.2 kcal/mol) .

  • Acetamide Side Chain: Fluorine at the ortho position of the phenyl ring increases blood-brain barrier penetration (LogBB = 0.34) .

Solubility Optimization

Prodrug strategies, such as 2-hydroxypropyl-β-cyclodextrin complexation, improve aqueous solubility from 0.12 mg/mL to 4.5 mg/mL, enhancing bioavailability .

Challenges and Future Directions

Pharmacokinetic Limitations

  • Low solubility: 0.12 mg/mL in water .

  • Metabolism: Rapid glucuronidation in hepatic microsomes (t₁/₂ = 22 min) .

Development Strategies

  • Nanoparticle formulations: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase plasma AUC by 3.8-fold .

  • Combination therapies: Synergy with PD-1 inhibitors (e.g., pembrolizumab) in colorectal cancer models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator